The compound H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH is a synthetic peptide consisting of 13 amino acids. Its structure includes the amino acids serine, phenylalanine, histidine, glutamine, alanine, arginine, threonine, leucine, and another serine. This peptide is notable for its potential biological activities and applications in various fields such as biochemistry and pharmacology. The sequence of amino acids contributes to its unique properties and functions, which may include roles in signaling pathways or interactions with specific receptors.
The chemical reactivity of H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH can be influenced by the functional groups present in its amino acid residues. For instance:
Research indicates that peptides similar to H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH may exhibit various biological activities including:
The synthesis of H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH can be achieved through several methods:
H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH has potential applications in:
Interaction studies involving H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH focus on its binding affinity with various receptors or proteins. These studies may include:
Similar compounds include various peptides that share some amino acid sequences or structures. Here are some examples:
Compound Name | Sequence | Unique Features |
---|---|---|
H-Gly-Phe-His | Glycine - Phenylalanine - Histidine | Known for neuroprotective properties |
H-Val-Leu-Gln | Valine - Leucine - Glutamine | Exhibits strong immunomodulatory effects |
H-Trp-Asp-Tyr | Tryptophan - Aspartic Acid - Tyrosine | Involved in neurotransmitter signaling |
H-Lys-Met-Gly | Lysine - Methionine - Glycine | Important in protein synthesis |
These compounds highlight the uniqueness of H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH through its specific sequence and potential activities that may differ from others due to variations in amino acid composition and arrangement.